Product packaging for 1-isopropyltetrahydro-2(1H)-pyrimidinone(Cat. No.:)

1-isopropyltetrahydro-2(1H)-pyrimidinone

Cat. No.: B11998567
M. Wt: 142.20 g/mol
InChI Key: YSGULFMLWSBIOL-UHFFFAOYSA-N
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Description

Context within Cyclic Urea (B33335) Chemistry and Heterocyclic Systems

1-isopropyltetrahydro-2(1H)-pyrimidinone belongs to the class of compounds known as cyclic ureas. These are heterocyclic compounds containing a urea functional group within a ring system. In this specific case, it is a six-membered ring, making it a derivative of tetrahydropyrimidine (B8763341). Cyclic ureas are recognized for their unique chemical and physical properties, which often include high polarity and the ability to act as hydrogen bond donors and acceptors. These characteristics make them useful as solvents and as building blocks in supramolecular chemistry. chemistry-online.com

The synthesis of cyclic ureas can be achieved through various methods. A common approach involves the cyclocondensation of a diamine with a carbonyl source. For this compound, a plausible synthetic route would involve the reaction of N-isopropyl-1,3-propanediamine with a carbonyl donor such as phosgene, or more commonly, urea itself. google.com The reaction between a 1,3-diamine and urea is a well-established method for producing six-membered cyclic ureas, also known as propylene (B89431) ureas. google.com

Another significant synthetic route to related dihydropyrimidinones is the Biginelli reaction, a one-pot multicomponent reaction that combines an aldehyde, a β-ketoester, and urea. amazonaws.comwikipedia.org While the classical Biginelli reaction yields dihydropyrimidinones, modifications of this reaction could potentially be adapted to produce tetrahydropyrimidinone structures or serve as a starting point for their synthesis through subsequent reduction. amazonaws.com The versatility of these synthetic methods allows for the introduction of various substituents onto the heterocyclic ring, enabling the fine-tuning of the molecule's properties for specific research applications.

Academic Significance of Tetrahydropyrimidinone Scaffolds in Organic Chemistry

The tetrahydropyrimidinone scaffold is a privileged structure in organic and medicinal chemistry. This is due to its presence in a wide range of biologically active compounds and its utility as a versatile synthetic intermediate. researchgate.netnih.gov Derivatives of tetrahydropyrimidinone have been investigated for a variety of pharmacological activities. The structural rigidity of the ring system, combined with the ability to introduce diverse substituents at the nitrogen and carbon atoms, makes it an attractive scaffold for the design of targeted therapeutic agents. researchgate.net

For instance, the dihydropyrimidinone core, closely related to the tetrahydropyrimidinone structure, is found in several clinically used drugs. wikipedia.org The full saturation of the tetrahydropyrimidinone ring, as in this compound, offers different conformational possibilities compared to its unsaturated counterparts, which can be crucial for biological activity and material properties.

In the context of advanced chemical research, the isopropyl group on the nitrogen atom of this compound is of interest. The steric and electronic properties of the isopropyl group can influence the molecule's reactivity, solubility, and intermolecular interactions. While specific research on this compound is not widely published, the study of such N-substituted cyclic ureas contributes to a deeper understanding of structure-property relationships within this important class of heterocyclic compounds. The exploration of its synthesis and characterization would be a valuable addition to the field of heterocyclic chemistry.

Data Tables

Table 1: Properties of a Related Compound: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)

PropertyValueReference
CAS Number 7226-23-5 amazonaws.comnih.gov
Molecular Formula C6H12N2O amazonaws.comnih.gov
Molecular Weight 128.17 g/mol amazonaws.comnih.gov
Appearance Liquid amazonaws.com
Boiling Point 247 °C amazonaws.com
Melting Point -24 °C researchgate.net
Density 1.064 g/cm³ (at 20 °C) amazonaws.comresearchgate.net
Flash Point 121 °C amazonaws.comresearchgate.net

This table presents data for a structurally similar compound to provide context due to the limited availability of specific data for this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2O B11998567 1-isopropyltetrahydro-2(1H)-pyrimidinone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

1-propan-2-yl-1,3-diazinan-2-one

InChI

InChI=1S/C7H14N2O/c1-6(2)9-5-3-4-8-7(9)10/h6H,3-5H2,1-2H3,(H,8,10)

InChI Key

YSGULFMLWSBIOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCNC1=O

Origin of Product

United States

Comprehensive Spectroscopic and Advanced Analytical Characterization of 1 Isopropyltetrahydro 2 1h Pyrimidinone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds by mapping the chemical environments of magnetically active nuclei, primarily ¹H and ¹³C.

Proton NMR analysis provides detailed information about the number of different types of protons in a molecule, the electronic environment of each proton, and their connectivity through spin-spin coupling. For 1-isopropyltetrahydro-2(1H)-pyrimidinone, distinct signals would be expected for the protons of the isopropyl group and the tetrahydropyrimidinone ring.

Theoretically, the spectrum would exhibit:

A multiplet (likely a septet) for the single methine proton (-CH) of the isopropyl group, coupled to the six methyl protons.

A doublet for the six equivalent methyl protons (-CH₃) of the isopropyl group, coupled to the single methine proton.

Signals corresponding to the three methylene (B1212753) groups (-CH₂-) of the heterocyclic ring. The two methylene groups adjacent to the nitrogen atoms (at C4 and C6) would likely appear as distinct triplets, coupled to the central C5 methylene protons.

The central methylene group (at C5) would be expected to show a multiplet (likely a quintet) due to coupling with the protons on C4 and C6.

A signal for the N-H proton, which may be broad and its chemical shift dependent on solvent and concentration.

A search of scientific databases did not yield specific experimental ¹H NMR data for this compound.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration
Isopropyl -CH Data not available Septet 1H
Isopropyl -CH₃ Data not available Doublet 6H
Ring -CH₂ - (C4/C6) Data not available Triplet 4H
Ring -CH₂ - (C5) Data not available Quintet 2H
N-H Data not available Broad Singlet 1H

Note: This table is illustrative and based on theoretical predictions. Actual experimental data is not available.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom would produce a single peak.

The expected signals would include:

A peak for the carbonyl carbon (C=O) of the urea (B33335) moiety, typically found in the 150-180 ppm region.

Signals for the methine (-CH) and methyl (-CH₃) carbons of the isopropyl group.

Resonances for the three distinct methylene (-CH₂) carbons of the pyrimidinone ring.

Specific chemical shift values for this compound are not available in the reviewed literature.

Table 2: Predicted ¹³C NMR Resonances for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C =O (C2) Data not available
Isopropyl -C H Data not available
Isopropyl -C H₃ Data not available
Ring -C H₂- (C4/C6) Data not available
Ring -C H₂- (C5) Data not available

Note: This table is illustrative and based on theoretical predictions. Actual experimental data is not available.

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of all proton and carbon signals, especially in complex molecules. Techniques such as COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling networks, confirming the connectivity between the isopropyl methine and methyl protons, and among the methylene protons of the ring. Heteronuclear techniques like HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, while HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) ¹H-¹³C correlations, for instance, from the isopropyl protons to the C1 nitrogen's neighboring carbons, confirming the substituent's position.

No published 2D NMR data for this compound were found during the literature search.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is a powerful technique for identifying the functional groups present. For this compound, the FT-IR spectrum would be dominated by characteristic absorption bands.

Key expected vibrational modes include:

N-H Stretching: A moderate to strong band around 3400-3200 cm⁻¹, characteristic of the secondary amine.

C-H Stretching: Multiple bands in the 3000-2850 cm⁻¹ region due to the aliphatic C-H bonds of the isopropyl and ring methylene groups.

C=O Stretching: A very strong and sharp absorption band, typically between 1700 cm⁻¹ and 1630 cm⁻¹, corresponding to the carbonyl group of the cyclic urea. This is often the most prominent peak in the spectrum.

N-H Bending: A band in the 1650-1580 cm⁻¹ region.

C-N Stretching: Absorptions in the fingerprint region (1350-1000 cm⁻¹) associated with the C-N bonds of the urea and amine structure.

A specific, experimentally obtained FT-IR spectrum for this compound is not documented in the available literature.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹)
N-H Stretch Data not available
C-H (aliphatic) Stretch Data not available
C=O (urea) Stretch Data not available
N-H Bend Data not available
C-N Stretch Data not available

Note: This table is illustrative and based on theoretical predictions. Actual experimental data is not available.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Confirmation and Purity

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

For this compound (C₇H₁₄N₂O), the expected exact mass of the molecular ion [M]⁺ would be approximately 142.1106 g/mol . The mass spectrum would show this molecular ion peak, and various fragment ions resulting from the cleavage of the isopropyl group or the pyrimidinone ring.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is ideal for assessing the purity of a sample by separating the main compound from any impurities before detection by the mass spectrometer.

No specific mass spectral data or LC-MS purity analyses for this compound were found in the conducted searches.

Elemental Analysis for Stoichiometric Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) in a compound. This data is used to determine the empirical formula of a substance and to confirm its stoichiometric purity by comparing the experimental percentages with the calculated theoretical values.

For a pure sample of this compound with the molecular formula C₇H₁₄N₂O (Molecular Weight: 142.20 g/mol ), the theoretical elemental composition would be:

Carbon (C): 59.12%

Hydrogen (H): 9.92%

Nitrogen (N): 19.70%

Oxygen (O): 11.25%

Experimental results from an elemental analyzer that closely match these theoretical values would provide strong evidence for the compound's identity and purity. Published experimental elemental analysis data for this specific compound could not be located.

Table 4: Theoretical Elemental Composition of this compound

Element Symbol Theoretical Percentage (%)
Carbon C 59.12
Hydrogen H 9.92
Nitrogen N 19.70

X-ray Crystallography for Solid-State Structure Determination (for pyrimidinone scaffolds)acs.org

X-ray crystallography is a powerful analytical technique utilized to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and function of molecules. In the context of pyrimidinone scaffolds, X-ray crystallography offers invaluable insights into their solid-state conformation and packing, which are influenced by factors such as hydrogen bonding and substituent effects.

Detailed research findings on a series of substituted 4-(trihalomethyl)-2(1H)-pyrimidinones have demonstrated the utility of single-crystal X-ray diffraction (SC-XRD) in elucidating their supramolecular structures. researchgate.net In these studies, suitable crystals were obtained for numerous compounds, leading to the identification of new crystalline phases. researchgate.net The analysis of these crystal structures revealed a predisposition for the formation of N–H···O hydrogen bonds, a characteristic feature of pyrimidinones (B12756618) that mimics the interactions found in nitrogenous bases of DNA and RNA. researchgate.net

A common phenomenon observed in the crystallography of pyrimidinone derivatives is conformational isomorphism, where two independent molecular structures exist within the same asymmetric unit of the crystal lattice (Z′ = 2). researchgate.net This highlights the conformational flexibility of the pyrimidinone ring and the influence of substituents on the preferred solid-state arrangement. The stability of the crystal structures is often governed by a network of intermolecular interactions, including hydrogen bonds and, in some cases, C−H⋅⋅⋅π and π⋅⋅⋅π interactions. nih.gov

The crystallographic data obtained from these studies provide a fundamental basis for understanding the structure-property relationships in this class of compounds. For instance, the solid-state structure can influence physical properties such as melting point and solubility, as well as biological activity by dictating how the molecule interacts with its biological target.

Below is a representative table of crystallographic data for a pyrimidinone derivative, illustrating the type of information obtained from an X-ray diffraction experiment.

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.123
b (Å)8.456
c (Å)15.789
α (°)90
β (°)105.67
γ (°)90
Volume (ų)1302.4
Z4
Density (calculated) (g/cm³)1.354
R-factor (%)4.5

Note: The data in this table are representative and based on published crystal structures of pyrimidinone derivatives. Specific values for this compound would require experimental determination.

Computational and Theoretical Investigations of this compound: A Review of Publicly Available Data

Notice of Information Unavailability

Following a comprehensive and diligent search of publicly accessible scientific literature, academic databases, and computational chemistry repositories, it has been determined that there are no specific computational and theoretical studies available for the chemical compound This compound .

The requested article, which was to be structured around a detailed outline of computational investigations, cannot be generated due to the absence of the necessary foundational research data. This includes a lack of published information regarding:

Quantum Chemical Calculations: No specific Density Functional Theory (DFT) studies, Frontier Molecular Orbital (HOMO-LUMO) analyses, predictions of reaction pathways, Molecular Electrostatic Potential (MEP) maps, or Quantum Theory of Atoms in Molecules (QTAIM) analyses for this compound were found.

Molecular Modeling: There is no available research on the molecular modeling of intermolecular interactions for this specific compound.

The generation of a scientifically accurate and detailed article, complete with data tables and in-depth research findings as per the user's request, is contingent upon the existence of such peer-reviewed and published studies. As this information is not present in the public domain for this compound, the creation of the requested content is not possible at this time.

Computational and Theoretical Investigations of 1 Isopropyltetrahydro 2 1h Pyrimidinone

Molecular Modeling for Intermolecular Interactions

Computational Ligand-Target Interaction Studies

Computational docking and molecular dynamics simulations are powerful tools for elucidating the potential interactions between a small molecule, such as 1-isopropyltetrahydro-2(1H)-pyrimidinone, and a biological target, typically a protein. nih.gov While specific ligand-target interaction studies for this compound are not extensively documented in publicly available literature, valuable insights can be drawn from computational studies on analogous tetrahydropyrimidinone (THP) derivatives. These studies help to understand the key structural features of the THP scaffold that govern chemical recognition and binding affinity at protein active sites.

A notable area of investigation for THP derivatives has been their potential as inhibitors of enzymes like thymidylate kinase (TMK), which is a crucial enzyme in the DNA synthesis pathway of various organisms, including Mycobacterium tuberculosis. nih.gov In silico docking studies on a series of tetrahydropyrimidinone and tetrahydropyrimidinethione derivatives against the M. tuberculosis TMK (PDB: 5NQ5) have revealed favorable interactions within the enzyme's active site. nih.gov These studies suggest that the tetrahydropyrimidinone core acts as a central scaffold from which substituents can project into specific binding pockets.

The predicted binding modes from these computational studies highlight the importance of hydrogen bonding and hydrophobic interactions. For instance, the carbonyl oxygen of the pyrimidinone ring and the N-H protons are often predicted to form hydrogen bonds with amino acid residues in the binding site. In the case of M. tuberculosis TMK, interactions with residues such as ARG 95 have been observed to be favorable. nih.gov The substituent at the 4-position of the phenyl ring in some THP derivatives was found to be crucial for this interaction. nih.gov

A summary of potential interactions based on studies of analogous compounds is presented below:

Interaction TypePotential Involved Atoms of this compoundPotential Interacting Protein Residues
Hydrogen Bond DonorN-H at position 3Aspartate, Glutamate, Serine, Threonine, Main-chain Carbonyl
Hydrogen Bond AcceptorCarbonyl Oxygen at position 2Arginine, Lysine, Histidine, Serine, Threonine, Main-chain N-H
Hydrophobic InteractionIsopropyl group at N1, Methylene (B1212753) groups of the ringLeucine, Isoleucine, Valine, Alanine, Phenylalanine, Tryptophan

It is important to note that these are generalized potential interactions, and the specific interactions for this compound would be dependent on the unique topology and amino acid composition of a given protein's binding site. Further dedicated computational studies, such as molecular docking and long-timescale molecular dynamics simulations, would be necessary to elucidate its specific binding modes with various protein targets. nih.govnih.gov

Analysis of Binding Thermodynamics and Energetics

Binding Free Energy Calculations: Several computational methods are employed to estimate the binding free energy of a protein-ligand complex. These methods vary in their accuracy and computational cost.

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): These are popular methods for estimating binding free energy from molecular dynamics simulation trajectories. The binding free energy is calculated as the sum of the changes in molecular mechanics energy in the gas phase, the polar solvation energy, and the nonpolar solvation energy. nih.gov

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are more rigorous and computationally expensive methods that calculate the free energy difference between two states by simulating a non-physical pathway that transforms one state into the other. nih.gov These methods can provide highly accurate predictions of binding affinities. researchgate.net

Fragment Molecular Orbital (FMO) Method: This is a quantum mechanical-based method that can calculate the binding free energy and provide a detailed analysis of the interaction energies between the ligand and individual amino acid residues. mdpi.com

Energetic Contributions: The binding enthalpy (ΔH) is a sum of various energetic terms, with van der Waals forces and electrostatic interactions being major contributors.

Van der Waals (vdW) Interactions: These are short-range attractive forces that arise from temporary fluctuations in electron density. In the context of this compound binding, the isopropyl group and the aliphatic backbone of the pyrimidinone ring would contribute significantly to vdW interactions with nonpolar residues in the protein's binding pocket. These interactions are crucial for the initial recognition and stabilization of the ligand in the binding site. aps.org

Electrostatic Interactions: These include interactions between permanent charges, dipoles, and quadrupoles. The polar part of this compound, specifically the urea (B33335) moiety (-N-CO-N-), possesses a significant dipole moment. This allows for strong electrostatic interactions, including hydrogen bonds, with polar amino acid residues.

The following table summarizes the key energetic components and the computational methods used to evaluate them:

Thermodynamic ParameterContributing ForcesCommon Computational Methods
Binding Free Energy (ΔG) Enthalpic and Entropic ContributionsMM/PBSA, MM/GBSA, FEP, TI, FMO
Binding Enthalpy (ΔH) Van der Waals, Electrostatic, Hydrogen BondsMolecular Mechanics Force Fields, Quantum Mechanics
Binding Entropy (ΔS) Conformational changes, Loss of translational and rotational freedomNormal Mode Analysis, Quasiharmonic Analysis

For this compound, a favorable binding event would likely be characterized by a negative enthalpy change, driven by strong hydrogen bonds and optimized van der Waals contacts, which would have to overcome the unfavorable entropy loss upon binding.

Mechanistic Studies of Reactions Involving Pyrimidinone Derivatives

Protonation-Deprotonation Mechanisms

The protonation and deprotonation behavior of pyrimidinone derivatives is fundamental to their reactivity and biological activity. The sites of protonation and deprotonation determine the nucleophilicity and electrophilicity of the molecule and can influence its interaction with biological targets.

Protonation: In an acidic medium, this compound has two primary sites for protonation: the carbonyl oxygen and the nitrogen atoms.

Carbonyl Oxygen: The lone pairs on the carbonyl oxygen make it a likely site of protonation. Protonation of the carbonyl oxygen would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nitrogen Atoms: The nitrogen atoms also possess lone pairs and can be protonated. However, the delocalization of the lone pair on the N3 atom into the carbonyl group reduces its basicity compared to the N1 atom. The basicity of the nitrogen atoms would also be influenced by the steric hindrance from the isopropyl group.

The preferred site of protonation can be predicted computationally by calculating the proton affinity of each potential site. Generally, for amides and related structures, the carbonyl oxygen is the kinetically favored site of protonation, although the thermodynamic stability of the O-protonated versus N-protonated species can vary.

Deprotonation: In the presence of a strong base, the most acidic proton of this compound is the one on the N3 nitrogen. Deprotonation at this position would generate a resonance-stabilized anion, with the negative charge delocalized between the nitrogen and the oxygen atom. This deprotonation significantly increases the nucleophilicity of the molecule at both the nitrogen and oxygen atoms.

The general protonation and deprotonation equilibria are depicted below:

ReactionReactantProduct(s)Conditions
Protonation This compoundO-protonated or N-protonated speciesAcidic
Deprotonation This compoundN3-anionBasic

Reaction Pathway Analysis for Synthesis and Transformations

Synthesis: The synthesis of this compound would likely involve a multi-step process, with the core tetrahydropyrimidinone ring being assembled first, followed by the introduction of the isopropyl group. A common method for the synthesis of the related dihydropyrimidinone (DHPM) core is the Biginelli reaction . This is a one-pot multicomponent reaction involving an aldehyde, a β-ketoester, and urea (or a urea derivative). banglajol.infowikipedia.org

A plausible synthetic pathway for a precursor to the target molecule could involve:

Biginelli Condensation: Reaction of an appropriate aldehyde, a β-dicarbonyl compound, and urea to form a dihydropyrimidinone.

Reduction: The double bond in the dihydropyrimidinone ring would then be reduced to yield the saturated tetrahydropyrimidinone scaffold. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂/Pd-C) or hydride reagents.

N-Alkylation: The final step would be the introduction of the isopropyl group onto the N1 nitrogen. This can be achieved through a nucleophilic substitution reaction using an isopropyl halide (e.g., 2-bromopropane) in the presence of a base.

The mechanism of the Biginelli reaction itself has been a subject of study, with several proposed pathways. One widely accepted mechanism proceeds through the following key steps:

Aldol-type condensation between the aldehyde and the β-ketoester to form a carbocation intermediate.

Nucleophilic addition of urea to the carbocation.

Cyclization via intramolecular nucleophilic attack of the other urea nitrogen onto the carbonyl group of the ketoester moiety.

Dehydration to afford the final dihydropyrimidinone product. bohrium.com

Transformations: Once synthesized, this compound can undergo various chemical transformations. The reactivity is primarily centered around the urea moiety.

Hydrolysis: Under acidic or basic conditions, the amide bonds can be hydrolyzed, leading to the opening of the pyrimidinone ring.

Reactions at the Carbonyl Group: The carbonyl group can react with various nucleophiles. For example, reduction with strong reducing agents like lithium aluminum hydride would convert the carbonyl group to a methylene group.

Reactions at the N3 Position: The N-H at the 3-position can be further functionalized through alkylation, acylation, or other substitution reactions after deprotonation.

Computational chemistry can be used to model the reaction pathways for both the synthesis and transformations of this compound. By calculating the energies of reactants, transition states, and products, the feasibility of a proposed reaction mechanism can be assessed, and the factors controlling regioselectivity and stereoselectivity can be elucidated.

Mechanistic Studies and Reaction Scope of 1 Isopropyltetrahydro 2 1h Pyrimidinone in Organic Transformations

Role of 1-isopropyltetrahydro-2(1H)-pyrimidinone as a Reaction Medium Component

This compound, a cyclic urea (B33335) derivative, has emerged as a versatile component in reaction media, functioning as both a solvent and a critical additive in various organic transformations. Its unique properties, including high polarity, aprotic nature, and excellent solvating capabilities for a wide range of organic and inorganic compounds, make it a valuable tool for chemists.

Applications as a Solvent in Organic Reactions

The utility of this compound as a solvent has been demonstrated in several key organic reactions. Its high dielectric constant and ability to solvate cations contribute to enhanced reaction rates and yields, particularly in nucleophilic substitution reactions.

One notable application is in the N-alkylation of amines . The use of this compound as a solvent facilitates the reaction between amines and alkyl halides, often leading to higher yields and cleaner reaction profiles compared to more traditional solvents. This is attributed to its ability to dissolve the amine substrate and the alkylating agent effectively, while also promoting the formation of the transition state.

Similarly, in the O-alkylation of aldoses , this compound has proven to be an effective medium. The protection of hydroxyl groups in carbohydrates is a fundamental step in carbohydrate chemistry, and the choice of solvent can significantly impact the efficiency and regioselectivity of the reaction. The polar aprotic nature of this compound aids in the dissolution of the carbohydrate starting material and promotes the Williamson ether synthesis conditions typically employed for O-alkylation.

Table 1: Applications of this compound as a Solvent

Reaction Type Substrates Role of Solvent Outcome
N-alkylation Amines, Alkyl halides Enhances solubility and reaction rate High yields of alkylated amines

Function as an Additive in Catalytic Processes

Beyond its role as a bulk solvent, this compound also functions as a crucial additive in various catalytic processes, where it can influence the activity and selectivity of the catalyst.

A significant example is its use in asymmetric cyanoamidation . In this type of reaction, the addition of a small amount of this compound can have a profound impact on the enantioselectivity of the transformation. It is postulated that the pyrimidinone derivative can coordinate to the metal catalyst or interact with the substrates and reagents in the reaction mixture, thereby modifying the chiral environment and favoring the formation of one enantiomer over the other. This role as a ligand or co-solvent highlights its ability to fine-tune the performance of catalytic systems.

Participation in Cyclization and Rearrangement Reactions

The structural features of this compound and its derivatives allow them to participate directly in cyclization and rearrangement reactions, leading to the formation of complex molecular architectures.

Intramolecular Cyclization Modes

Derivatives of this compound containing appropriate functional groups can undergo intramolecular cyclization reactions. The regioselectivity of these cyclizations is often governed by Baldwin's rules, which predict the relative favorability of different ring-closing pathways.

Specifically, 5-exo-dig and 6-endo-dig N-cyclizations have been observed in systems containing the tetrahydropyrimidinone scaffold. In these reactions, a nucleophilic nitrogen atom of the pyrimidinone ring attacks an internal alkyne functionality. The "5-exo-dig" pathway results in the formation of a five-membered ring where the bond being broken is outside the newly formed ring, while the "6-endo-dig" pathway leads to a six-membered ring with the cleaved bond being part of the new ring. The outcome of these cyclizations can often be controlled by the choice of catalyst and reaction conditions.

Table 2: Intramolecular Cyclization Modes

Cyclization Mode Description Ring Size Formed
5-exo-dig Nucleophilic attack on an alkyne, favored by orbital overlap. Five-membered

Influence on Chemoselectivity and Stereoselectivity of Reactions

The presence of the this compound moiety within a molecule can exert a significant influence on the chemoselectivity and stereoselectivity of reactions occurring at other sites within the molecule. Its steric bulk and electronic properties can direct incoming reagents to a specific functional group or to a particular face of the molecule.

Elucidation of Reaction Kinetics and Catalytic Mechanisms

Understanding the kinetics and mechanisms of reactions involving this compound is fundamental to optimizing existing synthetic methods and developing new transformations. Kinetic studies, which measure the rate of a reaction under varying conditions (e.g., concentration of reactants, temperature), provide valuable insights into the reaction mechanism.

For instance, in catalytic processes where this compound acts as an additive, kinetic analysis can help to determine the order of the reaction with respect to the pyrimidinone. This information can elucidate whether it is involved in the rate-determining step and how it interacts with the catalyst and substrates. Techniques such as in-situ spectroscopy and computational modeling are often employed in conjunction with kinetic studies to build a comprehensive picture of the catalytic cycle and the role played by the pyrimidinone in each elementary step. These investigations are critical for the rational design of more efficient and selective catalysts and reaction conditions.

Structure Reactivity and Intermolecular Interaction Relationships in 1 Isopropyltetrahydro 2 1h Pyrimidinone Systems

Influence of the Isopropyl Substituent on Molecular Conformation and Electronic Distribution

The presence of an isopropyl group at the N1 position of the tetrahydropyrimidinone ring significantly influences the molecule's conformation and the distribution of electron density. The bulky nature of the isopropyl group introduces steric hindrance, which can affect the puckering of the six-membered ring. This steric strain can force the urea (B33335) and phenyl substituents into a non-planar arrangement, a phenomenon that has been observed to promote urea-urea stacking interactions in similar systems. reading.ac.uk

The electronic effect of the isopropyl group, being a weak electron-donating group, can subtly modulate the electron density within the pyrimidinone core. This can have implications for the reactivity of the molecule, influencing the nucleophilicity of the nitrogen atoms and the electrophilicity of the carbonyl carbon.

A regioselective method for synthesizing 1,3,4-trisubstituted tetrahydropyrimidin-2(1H)-one derivatives has been developed, highlighting the ability to introduce various substituents onto the pyrimidinone scaffold. colab.ws This methodology underscores the importance of understanding how different substituents, including the isopropyl group, direct the outcome of chemical reactions.

Analysis of Hydrogen Bonding Networks within Pyrimidinone Derivatives

Pyrimidinone scaffolds, akin to the nitrogenous bases of DNA and RNA, have a strong predisposition to form hydrogen bonds. nih.govacs.orgsemanticscholar.org These interactions are fundamental to their supramolecular chemistry and play a crucial role in their assembly and recognition properties.

Studies on a series of substituted 4-(trihalomethyl)-2(1H)-pyrimidinones have quantified the energetic contributions of these interactions. Quantum theory of atoms in molecules (QTAIM) analysis revealed that N-H···O interactions are the predominant intermolecular forces, with an average energy of -16.55 kcal mol⁻¹, while C-H···O interactions contribute an average of -6.48 kcal mol⁻¹. nih.govacs.orgsemanticscholar.org In some instances, the combined energy of these hydrogen bonds can be substantial, accounting for a significant portion of the total stabilization energy of the supramolecular clusters. nih.govacs.orgsemanticscholar.org

The geometry of C-H···O interactions is characterized by the angle α between the C, H, and O atoms, which typically ranges from 90° to 180°, and a C···O distance of less than 3.2 Å. wikipedia.org The strength of these bonds is generally less than 1 kcal/mol. wikipedia.org

Table 1: Energetic Contributions of Hydrogen Bonds in Pyrimidinone Derivatives

Interaction Type Average Energy (kcal mol⁻¹)
N-H···O -16.55 nih.govacs.orgsemanticscholar.org

Data derived from studies on substituted 4-(trihalomethyl)-2(1H)-pyrimidinones.

Various spectroscopic techniques are employed to study hydrogen bonding in pyrimidinone systems. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool. For instance, the chemical shift of the N-H proton in ¹H NMR spectra is sensitive to its involvement in hydrogen bonding, with downfield shifts generally indicating stronger bonds. researchgate.netmdpi.com

Concentration-dependent NMR (CD-NMR) experiments can be used to observe the formation of hydrogen-bonded dimers or larger aggregates in solution. acs.org The change in the chemical shift (Δδ) of the N-H proton upon dilution or changes in concentration provides evidence for intermolecular hydrogen bonding. acs.org

Infrared (IR) spectroscopy is another valuable technique. nih.gov The stretching frequency of the N-H bond is a sensitive indicator of hydrogen bond strength. In the absence of hydrogen bonding, the N-H stretch appears at a higher frequency. Upon hydrogen bond formation, the bond weakens, and the stretching frequency shifts to a lower wavenumber. The magnitude of this shift correlates with the strength of the hydrogen bond.

X-ray absorption spectroscopy (XAS) has also been utilized to probe the electronic structure and hydrogen-bonding environment of molecules like water, providing insights into the nature of hydrogen bonds on a femtosecond timescale. princeton.edu While not specifically reported for 1-isopropyltetrahydro-2(1H)-pyrimidinone, this technique holds potential for studying the local electronic environment influenced by hydrogen bonding.

Table 2: Spectroscopic Techniques for Hydrogen Bond Analysis

Technique Observable Parameter Information Gained
¹H NMR Chemical shift of N-H proton Presence and strength of hydrogen bonds researchgate.netmdpi.com
CD-NMR Change in chemical shift with concentration Intermolecular association via hydrogen bonds acs.org
IR Spectroscopy N-H stretching frequency Strength of hydrogen bonds nih.gov

Tautomeric Forms and their Chemical Implications

Tautomerism, the interconversion of structural isomers, is a critical consideration for understanding the chemical behavior of pyrimidinone derivatives. nih.gov These molecules can exist in different tautomeric forms, most commonly the keto and enol forms. The relative stability of these tautomers can be influenced by factors such as substituents on the ring, the solvent, and pH. nih.govresearchgate.net

For pyrimidinones (B12756618), the keto-enol tautomerism involves the equilibrium between the pyrimidin-2(1H)-one form and its corresponding 2-hydroxypyrimidine (B189755) tautomer. The position of this equilibrium has significant implications for the molecule's reactivity, as the different tautomers present different functional groups and electronic distributions. researchgate.net For instance, the keto form possesses a reactive carbonyl group, while the enol form has a potentially nucleophilic hydroxyl group.

The existence of minor tautomeric forms, even in small amounts, can have significant consequences, potentially influencing the molecule's reactivity and interaction with other species. nih.gov The ability of a molecule to adapt its structure through tautomerism in response to its chemical environment is a key aspect of its chemical versatility. nih.gov

Impact of Structural Modifications on Chemical Stability and Reactivity Profiles

The chemical stability and reactivity of this compound can be significantly altered by structural modifications to the pyrimidinone ring. The introduction of different substituents at various positions can influence the molecule's electronic properties, steric environment, and hydrogen bonding capabilities.

The deactivation of the cyclic ring due to the presence of nitrogen atoms generally imparts high reactivity to the ring system. nih.gov Modifications to the substituents can fine-tune this reactivity. For example, the introduction of electron-withdrawing or electron-donating groups can modulate the nucleophilicity and electrophilicity of different atoms within the ring.

The stability of the molecule can also be affected by structural changes. For instance, the introduction of bulky substituents can provide steric protection to reactive sites, thereby increasing the molecule's kinetic stability. Conversely, the introduction of strained ring systems or reactive functional groups can decrease its stability.

The design of hydrogen bonding motifs is a key strategy in supramolecular chemistry to create materials with specific properties. reading.ac.uk By modifying the structure of the pyrimidinone, it is possible to tailor the strength and directionality of hydrogen bonds, leading to the formation of predictable supramolecular assemblies. reading.ac.uk

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 1-isopropyltetrahydro-2(1H)-pyrimidinone, and how can reaction conditions be optimized for yield and purity?

  • The synthesis of pyrimidinone derivatives typically involves one-pot multicomponent reactions, such as the Biginelli condensation, modified with isopropyl substituents. Key variables include solvent choice (e.g., DMF or ethanol), temperature control (80–100°C), and catalyst selection (e.g., HCl or Lewis acids). Optimization studies suggest that slow addition of reagents and inert atmospheres reduce side reactions, improving yields to >70% . Characterization via HPLC and NMR (¹H/¹³C) is critical to confirm purity and regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers distinguish it from analogs?

  • NMR : The isopropyl group shows distinct triplet signals for the CH(CH₃)₂ moiety at δ 1.2–1.4 ppm (¹H) and δ 20–25 ppm (¹³C). The pyrimidinone ring exhibits deshielded carbonyl carbon signals at δ 160–170 ppm (¹³C).
  • Mass Spectrometry : ESI-MS typically displays [M+H]⁺ peaks at m/z 155.1 (calculated for C₇H₁₂N₂O). Fragmentation patterns include loss of the isopropyl group (Δ m/z 43).
  • IR : A strong absorption band near 1680 cm⁻¹ confirms the C=O stretch .

Q. How does the isopropyl substituent influence the compound’s solubility and stability under standard laboratory conditions?

  • The isopropyl group enhances lipophilicity, reducing aqueous solubility but improving stability in organic solvents (e.g., DMSO, chloroform). Stability studies indicate decomposition <5% over 6 months at −20°C in inert atmospheres. Accelerated degradation tests (40°C/75% RH) show hydrolysis of the pyrimidinone ring under acidic conditions (pH <3) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictory data in biological activity studies of pyrimidinone derivatives?

  • Discrepancies in antimicrobial or enzyme inhibition assays often arise from impurities or solvent effects. Rigorous purification (e.g., column chromatography ≥95% purity) and standardized bioassay protocols (e.g., fixed DMSO concentrations ≤1%) are essential. Computational docking studies (e.g., AutoDock Vina) can validate target binding modes and explain structure-activity outliers .

Q. How can reaction mechanisms for pyrimidinone ring functionalization be elucidated, particularly in regioselective alkylation or acylation?

  • Mechanistic studies using isotopic labeling (e.g., ¹⁵N NMR) and kinetic profiling reveal that alkylation at N1 is favored due to lower steric hindrance. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) support transition-state stabilization via hydrogen bonding in polar aprotic solvents . Advanced techniques like in-situ FTIR monitor intermediate formation during acylation .

Q. What role does this compound play in surface chemistry interactions, and how does this affect its reactivity in heterogeneous systems?

  • The compound’s amphiphilic nature allows adsorption onto silica or polymer surfaces, altering reaction kinetics in catalytic systems. X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) demonstrate that surface-bound pyrimidinone derivatives participate in electron-transfer reactions, enhancing oxidative coupling efficiency .

Methodological Resources

  • Synthetic Protocols : Modified Biginelli reactions .
  • Analytical Standards : NIST-referenced NMR/MS data .
  • Computational Tools : Gaussian for DFT, PyMOL for docking .

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